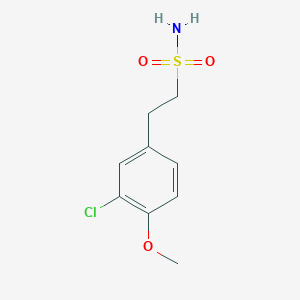

2-(3-Chloro-4-méthoxyphényl)éthanesulfonamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-(3-Chloro-4-methoxyphenyl)ethanesulfonamide, also known as CPMES, is a chemical compound that has been extensively studied for its potential therapeutic applications. It belongs to the class of sulfonamide drugs and has been found to exhibit anti-inflammatory, analgesic, and antipyretic properties. In

Mécanisme D'action

The exact mechanism of action of 2-(3-Chloro-4-methoxyphenyl)ethanesulfonamide is not fully understood. However, it is believed to work by inhibiting the activity of cyclooxygenase-2 (COX-2) enzyme, which is responsible for the production of prostaglandins. Prostaglandins are known to play a key role in inflammation and pain. By inhibiting the production of prostaglandins, 2-(3-Chloro-4-methoxyphenyl)ethanesulfonamide is able to reduce inflammation and pain.

Biochemical and Physiological Effects

2-(3-Chloro-4-methoxyphenyl)ethanesulfonamide has been found to exhibit a number of biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines, such as interleukin-1β and tumor necrosis factor-α. It has also been found to reduce the expression of COX-2 and inducible nitric oxide synthase (iNOS), which are key enzymes involved in inflammation. In addition, 2-(3-Chloro-4-methoxyphenyl)ethanesulfonamide has been shown to reduce oxidative stress and improve antioxidant status in animal models of inflammation.

Avantages Et Limitations Des Expériences En Laboratoire

2-(3-Chloro-4-methoxyphenyl)ethanesulfonamide has a number of advantages for use in lab experiments. It is relatively easy to synthesize and is readily available. It has been extensively studied and its mechanism of action is well understood. However, there are also some limitations to its use. It has been found to have low solubility in water, which can make it difficult to administer in certain experiments. In addition, its anti-inflammatory and analgesic effects may vary depending on the model used, which can make it difficult to compare results across studies.

Orientations Futures

There are a number of future directions for research on 2-(3-Chloro-4-methoxyphenyl)ethanesulfonamide. One area of interest is its potential use in the treatment of inflammatory bowel disease (IBD). Studies have shown that 2-(3-Chloro-4-methoxyphenyl)ethanesulfonamide can reduce inflammation in animal models of IBD, and further research is needed to determine its potential therapeutic value in humans. Another area of interest is its potential use in the treatment of cancer. Studies have shown that 2-(3-Chloro-4-methoxyphenyl)ethanesulfonamide can inhibit the growth of cancer cells in vitro, and further research is needed to determine its potential use as an anticancer agent. Finally, there is a need for further research on the pharmacokinetics and pharmacodynamics of 2-(3-Chloro-4-methoxyphenyl)ethanesulfonamide, particularly with regard to its absorption, distribution, metabolism, and excretion in humans.

Méthodes De Synthèse

2-(3-Chloro-4-methoxyphenyl)ethanesulfonamide can be synthesized by reacting 3-chloro-4-methoxyaniline with chloroacetyl chloride and then reacting the resulting product with sodium sulfite. The final product is obtained by reacting the intermediate with ammonia and sulfuric acid. This method has been reported to yield high purity 2-(3-Chloro-4-methoxyphenyl)ethanesulfonamide.

Applications De Recherche Scientifique

- Application: Des chercheurs ont étudié les effets antiprolifératifs du 2-(3-chloro-4-méthoxyphényl)éthanesulfonamide dans diverses lignées cellulaires cancéreuses, notamment le carcinome cervical (HL-60), la leucémie (HeLaS3, leucémie lymphoblastique T CCRF–CEM) et la leucémie promyélocytaire .

- Application: Des études ont exploré le potentiel de ce composé comme agent antiviral. Son activité contre des virus spécifiques justifie des recherches supplémentaires .

- Application: Le this compound est un nouvel analogue de la curcumine. Des chercheurs l'ont synthétisé et caractérisé, mettant en évidence ses propriétés spectroscopiques et son évaluation computationnelle .

- Application: Le composé présente un comportement solvatochrome, avec des variations du coefficient d'extinction molaire et du rendement quantique de fluorescence dans différents solvants. Des chercheurs ont corrélé ces propriétés avec des calculs théoriques .

- Application: Des chercheurs ont exploré le potentiel biologique des dérivés de l'indole, y compris ceux dérivés du this compound. Ces dérivés peuvent avoir des applications diverses dans la découverte de médicaments et la chimie médicinale .

- Application: Des chercheurs ont combiné des approches théoriques et expérimentales pour étudier les propriétés de la (2E)-3-(2,6-dichlorophényl)-1-(4-méthoxyphényl)prop-2-én-1-one, un composé apparenté. Les résultats démontrent une bonne concordance entre la théorie et l'expérience .

Activité antiproliférative

Propriétés antivirales

Analogue de la curcumine

Propriétés dépendantes du solvant

Dérivés de l'indole

Études théoriques et expérimentales

Propriétés

IUPAC Name |

2-(3-chloro-4-methoxyphenyl)ethanesulfonamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12ClNO3S/c1-14-9-3-2-7(6-8(9)10)4-5-15(11,12)13/h2-3,6H,4-5H2,1H3,(H2,11,12,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UKNDQEWDHSIBSQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)CCS(=O)(=O)N)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12ClNO3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.72 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(4-(pyridin-3-yl)thiazol-2-yl)benzo[d]thiazole-6-carboxamide](/img/structure/B2394877.png)

![N,N-dimethyl-2-[(3-methylpyridin-2-yl)oxy]cyclopentan-1-amine](/img/structure/B2394880.png)

![N-(2-(1-methyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)ethyl)-4-(1H-pyrrol-1-yl)benzamide](/img/structure/B2394882.png)

![1-(4-(4,5-Dimethylbenzo[d]thiazol-2-yl)piperazin-1-yl)-4-(phenylsulfonyl)butan-1-one](/img/structure/B2394887.png)

![2-[(2-Phenoxyethyl)amino]propanoic acid hydrochloride](/img/structure/B2394888.png)

![(3-(4-Methoxyphenyl)pyrrolidin-1-yl)(2-methylimidazo[1,2-a]pyridin-3-yl)methanone](/img/structure/B2394892.png)

![N-(benzo[d]thiazol-2-yl)-N-(3-(dimethylamino)propyl)-[1,1'-biphenyl]-4-carboxamide hydrochloride](/img/structure/B2394893.png)

![methyl 2-(3,4,9-trimethyl-6,8-dioxo-7-prop-2-enyl-4H-purino[8,7-c][1,2,4]triazin-1-yl)acetate](/img/structure/B2394894.png)